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N-Succinyl methionine - 654677-17-5

N-Succinyl methionine

Catalog Number: EVT-10891178
CAS Number: 654677-17-5
Molecular Formula: C9H15NO5S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Succinyl methionine is a derivative of the amino acid methionine, characterized by the presence of a succinyl group attached to its nitrogen atom. This compound plays a significant role in various biochemical pathways and has garnered attention for its potential applications in biotechnology and pharmaceuticals.

Source

N-Succinyl methionine can be synthesized from methionine through various chemical and enzymatic methods. Methionine itself is primarily produced through microbial fermentation processes involving genetically modified strains of Escherichia coli or other microorganisms that enhance the yield of this essential amino acid .

Classification

N-Succinyl methionine belongs to the class of amino acid derivatives. It is categorized under sulfur-containing amino acids due to the presence of sulfur in its structure, which is integral to its biological functions.

Synthesis Analysis

Methods

The synthesis of N-succinyl methionine can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct chemical modification of methionine by introducing a succinyl group. Typically, this process requires specific reagents and controlled conditions to ensure high yield and purity.
  2. Enzymatic Synthesis: Enzymes such as succinyl-CoA synthetase can catalyze the reaction between methionine and succinyl-CoA to form N-succinyl methionine. This method often provides higher specificity and milder reaction conditions compared to chemical synthesis .

Technical Details

The enzymatic route typically involves:

  • Substrate: Methionine and succinyl-CoA.
  • Enzyme: Succinyl-CoA synthetase or other related enzymes.
  • Conditions: Optimal pH and temperature for enzyme activity, often around neutral pH and physiological temperatures.
Molecular Structure Analysis

Structure

N-Succinyl methionine has a molecular formula of C7H12N2O4SC_7H_{12}N_2O_4S. The structure features:

  • A central carbon backbone typical of amino acids.
  • A carboxylic acid group from the succinyl moiety.
  • An amino group from methionine, which is essential for its classification as an amino acid derivative.
Chemical Reactions Analysis

Reactions

N-Succinyl methionine can participate in various biochemical reactions, including:

  1. Transamination Reactions: It can act as an amino donor in transamination processes, contributing to the synthesis of other amino acids.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other derivatives.

Technical Details

The reactions often involve:

  • Catalysts (enzymes) that facilitate the conversion.
  • Specific substrates that interact with N-succinyl methionine.
Mechanism of Action

Process

The mechanism by which N-succinyl methionine exerts its effects involves its participation in metabolic pathways:

  1. Amino Acid Metabolism: It contributes to the pool of available amino acids for protein synthesis.
  2. Sulfuration Processes: The sulfur atom in N-succinyl methionine plays a critical role in various biochemical processes, including antioxidant defense mechanisms.

Data

Research indicates that derivatives like N-succinyl methionine are involved in cellular signaling pathways, influencing metabolic rates and cellular responses to stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can react with electrophiles due to the nucleophilic nature of its amino group.
Applications

Scientific Uses

N-Succinyl methionine has several applications in scientific research and industry:

  1. Biotechnology: Used as a substrate or intermediate in metabolic engineering for the production of other valuable compounds, including pharmaceuticals.
  2. Nutrition: Investigated for its potential benefits in dietary supplements aimed at improving health outcomes related to sulfur metabolism.
  3. Pharmaceuticals: Explored for use in drug formulations due to its role in metabolic pathways related to detoxification processes.
Biosynthesis Pathways and Precursor Utilization

Transsulfuration Pathway Integration in Methionine Metabolism

The transsulfuration pathway serves as a fundamental route for sulfur assimilation in methionine biosynthesis across numerous organisms. This pathway converts homoserine to L-homocysteine through three enzymatic steps involving critical sulfur transfer from cysteine. The process initiates when L-homoserine O-succinyltransferase (MetA; EC 2.3.1.46) activates homoserine by succinylation, producing O-succinyl-L-homoserine (OSH). Subsequently, cystathionine γ-synthase (MetB; EC 2.5.1.48) catalyzes a γ-replacement reaction where the succinyl moiety of OSH is displaced by cysteine, forming cystathionine. Finally, cystathionine β-lyase (MetC; EC 4.4.1.13) cleaves cystathionine to yield homocysteine, pyruvate, and ammonia [1] [9].

In plants, this pathway exhibits unique regulatory features. O-phosphohomoserine (OPH) serves as the physiological substrate for cystathionine γ-synthase instead of O-succinylhomoserine. Crucially, OPH functions as a branch point intermediate between methionine and threonine biosynthesis. Threonine synthase directs OPH toward threonine synthesis and is potently activated by S-adenosylmethionine (AdoMet), creating a regulatory mechanism that balances flux between these essential amino acids [1]. The transsulfuration pathway's dependence on cysteine as a sulfur donor establishes a metabolic link between sulfur assimilation and aspartate-derived amino acid biosynthesis, making it a critical control point for cellular methionine homeostasis [4] [7].

Table 1: Key Enzymes in Methionine Biosynthetic Pathways

EnzymeEC NumberFunctionPathway
Cystathionine γ-synthase2.5.1.48Catalyzes cystathionine formation from O-succinylhomoserine and cysteineTranssulfuration
Cystathionine β-lyase4.4.1.13Cleaves cystathionine to homocysteine, pyruvate, and ammoniaTranssulfuration
O-acetylhomoserine sulfhydrylase2.5.1.49Combines O-acetylhomoserine with inorganic sulfide to form homocysteineDirect-sulfurylation
Methionine synthase2.1.1.14Methylates homocysteine to methionine using N⁵-methyl-THFBoth pathways

Enzymatic Synthesis via N-Succinylamino Acid Racemase Activity

N-succinylamino acid racemase (NSAR; EC 5.1.1.16) represents a specialized enzymatic machinery enabling the biosynthesis and stereochemical modification of N-succinyl amino acids, including N-Succinyl methionine. This enzyme, particularly well-characterized in Amycolatopsis species, demonstrates broad substrate specificity, efficiently catalyzing the racemization of N-succinyl-L-methionine and structurally related compounds such as N-succinyl-L-phenylalanine and N-succinyl-L-leucine [5]. Mechanistically, NSAR operates via a two-base mechanism involving conserved cysteine and glutamate residues that abstract and reprotonate the α-carbon, interconverting enantiomers while maintaining the succinyl group intact [5] [10].

The physiological role of NSAR extends beyond racemization. This enzyme exhibits catalytic promiscuity, efficiently converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to 2-succinylbenzoate (OSB), a precursor for menaquinone biosynthesis. This bifunctionality suggests evolutionary adaptation to metabolic demands where both amino acid modification and cofactor synthesis are required [5]. For biotechnological applications, enzymatic synthesis of N-acyl amino acids leverages hydrolase enzymes (e.g., Sumizyme FP-G, AY 50C) under aqueous conditions. These enzymes catalyze the condensation of succinic acid with methionine's α-amino group, avoiding toxic reagents like succinic anhydride used in chemical synthesis. Optimization studies reveal that reaction parameters including pH (optimal range 6-8), substrate molar ratio (excess succinic acid), and temperature (37-60°C) critically influence yield [10] [2].

Role of Succinyl-CoA in Methionine Derivative Formation

Succinyl-CoA serves as a central metabolic node with profound implications for methionine derivative biosynthesis. Mitochondrially generated succinyl-CoA primarily originates from three sources: (1) α-ketoglutarate dehydrogenase complex in the TCA cycle; (2) propionyl-CoA carboxylation during odd-chain fatty acid oxidation; and (3) catabolism of branched-chain amino acids (valine, isoleucine, methionine) [3] [6]. This activated succinate derivative participates directly in N-succinylation reactions through non-enzymatic and enzymatic mechanisms.

Nuclear-cytosolic availability of succinyl-CoA governs post-translational modifications including histone lysine succinylation. Since succinyl-CoA cannot traverse mitochondrial membranes, its nuclear pool derives from:

  • Metabolite export: Mitochondrial succinate exports via the dicarboxylate carrier (SLC25A10) with subsequent cytosolic conversion to succinyl-CoA by acyl-CoA synthetases (ACSS2)
  • Peroxisomal production: Peroxisomal β-oxidation of dicarboxylic acids generates succinyl-CoA hydrolyzed to succinate by ACOT4, followed by cytosolic reactivation [3] [8]
  • Nuclear generation: Nuclear-localized α-ketoglutarate dehydrogenase complex produces succinyl-CoA directly on chromatin [8]

The energy status of succinyl-CoA (thioester bond ΔG°' = -36 kJ/mol) facilitates non-enzymatic succinylation of lysine residues under alkaline conditions. This reactivity, coupled with compartment-specific concentrations, positions succinyl-CoA as a key determinant in the formation of N-succinyl methionine derivatives. During N-succinyl methionine biosynthesis, succinyl-CoA potentially serves as the direct succinyl donor in enzymatic reactions, though kinetic evidence specific to methionine derivatives requires further investigation [3] [6] [8].

Table 2: Subcellular Compartmentalization of Succinyl-CoA Metabolism

CompartmentPrimary Metabolic SourcesSuccinyl-CoA Utilization PathwaysNuclear Acyl-CoA Transfer Mechanisms
Mitochondriaα-Ketoglutarate dehydrogenase, Propionyl-CoA metabolismTCA cycle, Heme biosynthesis, KetolysisNot directly transportable
Cytosol/NucleusSuccinate activation via acyl-CoA synthetasesNon-enzymatic protein succinylation, Chromatin modificationNuclear pore diffusion
Peroxisomesβ-Oxidation of dicarboxylic acidsHydrolysis to succinate via ACOT4Metabolite channeling

Microbial and Plant-Based Biosynthetic Routes

Microorganisms exploit diverse sulfur assimilation strategies for methionine and derivative biosynthesis. Escherichia coli naturally employs the transsulfurylation pathway requiring cysteine as sulfur donor. Metabolic engineering has enabled pathway rewiring by deleting metA (homoserine succinyltransferase) and metB (cystathionine γ-synthase) while introducing the direct-sulfurylation pathway via metX/metY genes. metX encodes homoserine O-acetyltransferase, while metY encodes O-acetylhomoserine sulfhydrylase, enabling direct sulfide incorporation into homocysteine without cysteine intermediation. Strains expressing metX/metY from Cyclobacterium marinum or Deinococcus geothermalis achieved 160-fold higher extracellular methionine titers (700 mg/L) compared to wild-type, providing precursors for N-succinyl methionine formation [4] [7].

Plant biosynthesis occurs primarily in chloroplasts, where sulfide assimilation converges with homoserine metabolism. Cystathionine γ-synthase contains an N-terminal plastid-targeting sequence, confirming chloroplast localization. The enzyme utilizes O-phosphohomoserine and cysteine, forming cystathionine within the stromal compartment. Distinctively, plant methionine synthase operates via a cobalamin-independent mechanism, unlike the mammalian enzyme [1] [9]. For N-succinyl amino acid production, enzymatic synthesis utilizing food-grade hydrolases (e.g., Sumizyme FP-G) offers an eco-friendly alternative to chemical methods. These biocatalysts efficiently condense succinic acid with free methionine in aqueous systems, achieving yields >20% under optimized conditions [10] [2].

Table 3: Engineered Microbial Systems for Enhanced Methionine Pathway Flux

Host OrganismGenetic ModificationsKey Enzymes IntroducedMethionine Yield IncreaseReference
E. coli MG1655ΔmetAB, ΔmetJ, yjeH overexpressionmetX/metY from C. marinum126-fold [7]
E. coli MG1655ΔmetAB, ΔmetJ, yjeH overexpressionmetX/metY from D. geothermalis160-fold [7]
E. colimetJ deletion, feedback-resistant metA allelesEndogenous pathway enhancement10-fold [4]

The integration of plant metabolic knowledge with microbial engineering strategies provides a robust foundation for developing sustainable production platforms for N-succinyl methionine and related derivatives. Future advances will likely exploit synthetic biology tools to optimize succinyl-CoA availability and enhance enzymatic condensation efficiency in both prokaryotic and eukaryotic chassis [4] [7] [10].

Properties

CAS Number

654677-17-5

Product Name

N-Succinyl methionine

IUPAC Name

(2R)-2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1

InChI Key

CZFFMUMOBDIXJU-ZCFIWIBFSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)CCC(=O)O

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